A Comprehensive Technical Guide to 2,4-Dimethylpiperidine Hydrochloride for Advanced Research
A Comprehensive Technical Guide to 2,4-Dimethylpiperidine Hydrochloride for Advanced Research
Abstract
This document provides an in-depth technical overview of 2,4-dimethylpiperidine hydrochloride (C₇H₁₆ClN), a pivotal heterocyclic amine derivative utilized in synthetic chemistry. With a focus on its core physicochemical properties, particularly its molecular weight, this guide is intended for researchers, scientists, and professionals in drug development. We will explore the compound's structural nuances, stereoisomerism, synthesis, and analytical characterization, providing field-proven insights and detailed protocols. The causality behind experimental choices is explained to ensure a robust understanding and application in a laboratory setting.
Core Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. 2,4-Dimethylpiperidine hydrochloride is the salt form of the parent amine, 2,4-dimethylpiperidine, which enhances its stability and handling characteristics. The hydrochloride form is typically a crystalline solid, which is more convenient for weighing and dispensing compared to the often-volatile free base.
The precise molecular weight is critical for stoichiometric calculations in reaction planning and for accurate interpretation of mass spectrometry data. The molecular weight is calculated based on the chemical formula C₇H₁₆ClN, using the atomic weights of its constituent atoms.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆ClN | [1] |
| Molecular Weight | 149.66 g/mol | [1][2] |
| Monoisotopic Mass | 149.0971272 Da | [1] |
| CAS Number | 91846-47-8 | [1][3] |
| Synonyms | 2,4-Lupetidine HCl, 2,4-dimethylpiperidine;hydrochloride | [1] |
| Appearance | White to off-white crystalline solid (typical) | |
| Storage | Room temperature, in a dry, well-ventilated place | [3][4] |
Molecular Structure and Stereoisomerism
The structure of 2,4-dimethylpiperidine features a six-membered piperidine ring with methyl groups at the 2 and 4 positions. This substitution pattern introduces two chiral centers, leading to the possibility of multiple stereoisomers (diastereomers and enantiomers). The relative stereochemistry of the methyl groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.
The cis isomer has both methyl groups on the same side of the ring's plane, while the trans isomer has them on opposite sides. Each of these diastereomers exists as a pair of enantiomers. For instance, (2S,4S)-2,4-dimethylpiperidine and (2R,4R)-2,4-dimethylpiperidine are enantiomers of one trans configuration.[5][6][7] It is imperative for researchers, particularly in drug discovery, to use the specific stereoisomer required for their application, as different isomers can have vastly different pharmacological profiles.
Caption: Chemical structure of 2,4-Dimethylpiperidine Hydrochloride.
Synthesis and Purification
The synthesis of substituted piperidines is a well-established area of organic chemistry.[8][9] A common and robust method involves the catalytic hydrogenation of the corresponding substituted pyridine precursor, in this case, 2,4-dimethylpyridine (2,4-lutidine). The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.
The choice of catalyst and reaction conditions for the hydrogenation is critical to control the diastereoselectivity of the product.[10] For instance, certain heterogeneous catalysts like rhodium on carbon (Rh/C) can favor the formation of the cis isomer under specific conditions.[10]
Experimental Protocol: Synthesis via Pyridine Hydrogenation
This protocol is a self-validating system; successful execution relies on careful control of each step to ensure high yield and purity.
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Reaction Setup: A solution of 2,4-dimethylpyridine in a suitable solvent (e.g., methanol or acetic acid) is placed in a high-pressure reactor (Parr hydrogenator).
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C or Platinum(IV) oxide) is added under an inert atmosphere (e.g., Nitrogen or Argon). Causality: The inert atmosphere prevents potential side reactions and ensures catalyst activity.
-
Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated at a controlled temperature (e.g., 50-80°C) until hydrogen uptake ceases, indicating reaction completion. Insight: Monitoring pressure drop provides a real-time indication of reaction progress.
-
Workup: The reactor is cooled and depressurized. The catalyst is carefully filtered off through a pad of Celite. Trustworthiness: Complete removal of the pyrophoric catalyst is crucial for safety and product purity.
-
Salt Formation: The filtrate containing the 2,4-dimethylpiperidine free base is cooled in an ice bath. A solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) is added dropwise with stirring.
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Isolation and Purification: The precipitated 2,4-dimethylpiperidine hydrochloride is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum. Validation: Purity can be initially assessed by melting point determination and confirmed by analytical techniques.
Caption: General workflow for the synthesis of 2,4-Dimethylpiperidine HCl.
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemistry of the synthesized compound. A multi-technique approach is standard practice in the field.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals confirm the connectivity of the molecule and the relative stereochemistry of the methyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. For 2,4-dimethylpiperidine hydrochloride, the expected molecular ion for the free base (C₇H₁₅N) would be observed in positive ion mode.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity.[11] The sample is typically neutralized to the free base before injection. The retention time is characteristic of the compound, and the mass spectrum serves as a fingerprint for identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine purity, especially for non-volatile impurities.[12] Chiral HPLC columns can be employed to separate and quantify the different enantiomers.
Protocol: Purity Assessment by GC-MS
-
Sample Preparation: Accurately weigh ~1 mg of 2,4-dimethylpiperidine hydrochloride and dissolve it in 1 mL of methanol. Add one drop of a suitable base (e.g., 1M NaOH) to convert the salt to the volatile free base.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Method: Use a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any solvent or impurities.
-
MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 35-200) in electron ionization (EI) mode.
-
Data Analysis: Identify the peak corresponding to 2,4-dimethylpiperidine by its characteristic retention time and mass spectrum. Calculate purity based on the peak area percentage relative to all detected peaks.
Caption: A multi-technique workflow for analytical validation.
Applications in Research and Drug Development
Piperidine scaffolds are among the most important building blocks in medicinal chemistry, present in numerous approved pharmaceuticals.[8][13][14] 2,4-Dimethylpiperidine, as a chiral, substituted piperidine, serves as a valuable fragment for creating molecules with specific three-dimensional geometries, which is crucial for optimizing interactions with biological targets like enzymes and receptors.[10]
Its applications include:
-
Scaffold for Active Pharmaceutical Ingredients (APIs): Used in the synthesis of novel compounds for various therapeutic areas, including oncology, neuroscience, and infectious diseases.[13][15]
-
Chiral Ligands and Catalysts: The parent amine can be used to synthesize chiral ligands for asymmetric catalysis.
-
Fragment-Based Drug Discovery (FBDD): The defined stereochemistry and 3D shape of 2,4-dimethylpiperidine make it an attractive fragment for FBDD campaigns, which aim to build potent drug candidates from smaller, low-complexity molecules.[10]
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed when handling 2,4-dimethylpiperidine hydrochloride and its parent amine. The parent compound, 2,4-dimethylpiperidine, is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[4][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.[4][16]
-
Spill & Disposal: In case of a spill, follow established laboratory procedures for containment and cleanup. Dispose of the chemical in accordance with local, state, and federal regulations.
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Cheméo. (n.d.). Chemical Properties of 2,4-Dimethyl piperidine (CAS 6287-19-0). Retrieved from [Link]
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PubChem. (n.d.). (2S,4S)-2,4-dimethylpiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (2S,4S)-2,4-dimethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl-2,4-piperidindion. National Center for Biotechnology Information. Retrieved from [Link]
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